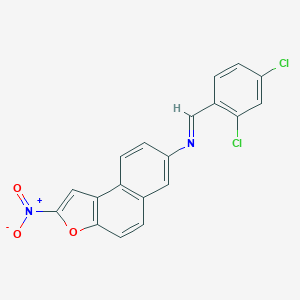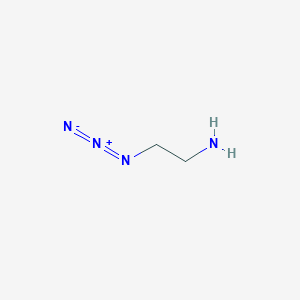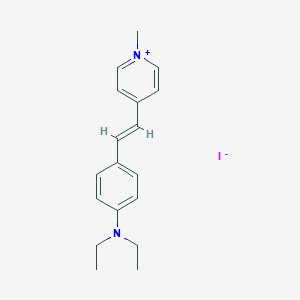
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, also known as (1,2,3,4-THN-2-yl)methanamine hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of the tetrahydronaphthalene family, which is a class of hydrocarbons used in organic chemistry. The compound is known to be highly soluble in water and is used in a variety of applications, including organic synthesis, drug discovery, and biochemical research.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including those containing the tetrahydronaphthalene scaffold, have shown promising antiviral properties. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
Solvent in Thin-Film Transistors
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride: serves as a solvent in the study of solution-processed 6,13-bis(triisopropylsilylethynyl) (TIPS) pentacene thin-film transistors . These transistors utilize a cross-linked poly-4-vinylphenol (PVP) dielectric on a polyethersulphone (PES) substrate .
Raw Material and Intermediate in Organic Synthesis
The compound acts as an important raw material and intermediate in various organic synthesis processes. It finds applications in:
Protease Inhibitor Precursor
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride: is a reagent used to produce protease inhibitors . These inhibitors play a crucial role in various biological and clinical contexts .
Biologically Active Urea Derivatives
Efficient one-pot procedures have led to the synthesis of biologically active urea derivatives from 1,2,3,4-tetrahydronaphthalene-2-carboxylic acids . These derivatives have been characterized via spectroscopy techniques .
Potential for New Therapeutic Possibilities
Given the diverse biological activities associated with indole derivatives, including this compound, there is immense potential for further exploration in the development of novel therapeutic agents .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSGSJPRMEWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





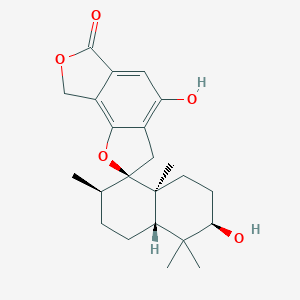
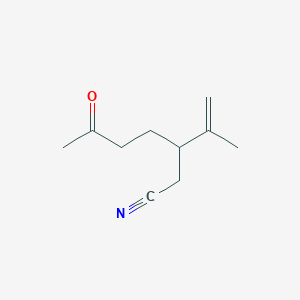
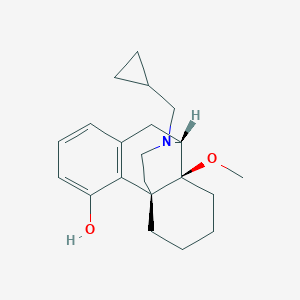
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)


